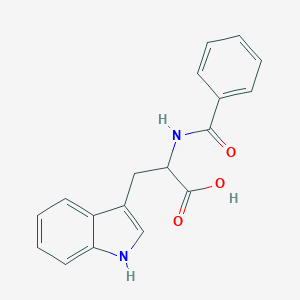

N-Benzoyl-L-Tryptophan

Vue d'ensemble

Description

N-Benzoyl-L-Tryptophan is an organic compound with the molecular formula C18H16N2O3. It is a derivative of the amino acid tryptophan, where the amino group is protected by a benzoyl group. This compound is often used in research and industrial applications due to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-Tryptophan can be synthesized through the benzoylation of L-tryptophan. The process typically involves the reaction of L-tryptophan with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbonyl group of the benzoyl moiety.

Substitution: this compound can participate in substitution reactions, especially at the benzoyl group. For example, nucleophilic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Products such as 2-formylaminobenzoic acid and 2’-formylaminoacetophenone.

Reduction: Reduced forms of the benzoyl group, leading to secondary amines.

Substitution: Various substituted benzoyl derivatives.

Applications De Recherche Scientifique

Antifungal Properties

Recent studies have investigated the antifungal activity of N-Benzoyl-L-Tryptophan and related compounds against various fungal strains, including Aspergillus fumigatus and Fusarium temperatum. The results indicate that certain derivatives exhibit significant antifungal properties, suggesting their potential as therapeutic agents in treating fungal infections. Structure-activity relationships have been established, highlighting the importance of the benzoyl moiety in enhancing biological activity .

Oxidative Stability

Research has shown that tryptophan residues, including those modified by benzoylation, are susceptible to oxidative damage. This characteristic can be exploited in studies focused on protein stability and the development of protective agents against oxidative stress .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for designing novel compounds with enhanced pharmacological profiles. Its applications include:

- Drug Development : The compound is used as a scaffold for synthesizing more complex molecules that may exhibit improved efficacy against various diseases.

- Targeted Drug Delivery : Due to its ability to interact with specific biological targets, this compound can be utilized in designing targeted delivery systems for therapeutic compounds.

Antifungal Activity Evaluation

A comprehensive study evaluated the antifungal activity of several N-benzoyl amino acids, including this compound. The evaluation followed Clinical Laboratory Standards Institute guidelines, where various concentrations of the compound were tested against fungal inocula. The results showed that certain derivatives exhibited remarkable inhibition percentages, indicating their potential use as antifungal agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities between this compound derivatives and fungal chitinase, a key enzyme involved in fungal cell wall synthesis. These studies provide insights into the interactions at the molecular level, allowing for rational design of more potent antifungal agents .

Mécanisme D'action

The mechanism of action of N-Benzoyl-L-Tryptophan involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion into other bioactive molecules. The benzoyl group provides stability and protection to the amino acid, allowing it to participate in specific biochemical pathways. The indole ring of tryptophan is known to interact with serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior.

Comparaison Avec Des Composés Similaires

N-Benzoyl-L-Tryptophan can be compared with other similar compounds such as:

N-tert-Butoxycarbonyl-L-Tryptophan: This compound also protects the amino group but with a tert-butoxycarbonyl group, offering different stability and reactivity.

N-Acetyl-L-Tryptophan: Another derivative where the amino group is protected by an acetyl group, which has different solubility and reactivity properties.

L-Tryptophan: The parent amino acid, which lacks the protective benzoyl group and is more reactive in certain biochemical processes.

Uniqueness: this compound is unique due to its benzoyl protection, which provides enhanced stability and allows for selective reactions that are not possible with the unprotected amino acid. This makes it valuable in synthetic chemistry and biochemical research.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Activité Biologique

N-Benzoyl-L-Tryptophan (N-Bz-Trp) is a derivative of the essential amino acid L-Tryptophan, recognized for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and research findings.

Target of Action

This compound primarily interacts with enzymes involved in L-Tryptophan metabolism. It is hypothesized to influence metabolic pathways related to serotonin and kynurenine synthesis, thereby affecting various physiological processes.

Mode of Action

The compound likely alters the activity of enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are pivotal in the kynurenine pathway (KP) and serotonin synthesis. This modulation can lead to significant changes in neurotransmitter levels, impacting mood and behavior .

Cellular Effects

This compound exhibits notable effects on cellular functions, including:

- Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism.

- Enzyme Interactions : The compound interacts with various enzymes, potentially acting as an inhibitor or activator, which can lead to altered metabolic outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as pH and protein conformation, affecting its stability and bioavailability. Understanding these properties is crucial for its application in therapeutic contexts.

3. Research Applications

This compound has been explored for various applications in scientific research:

- Chemistry : It serves as a precursor for synthesizing more complex organic compounds.

- Biology : Studies focus on its role in enzyme-substrate interactions and protein function.

- Medicine : Investigations into its potential therapeutic effects include modulation of serotonin levels, which may have implications for treating mood disorders .

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound against pathogenic fungi such as Fusarium temperatum and Aspergillus fumigatus. The compound demonstrated significant inhibitory effects at specific concentrations, indicating its potential utility as an antifungal agent .

Behavioral Research

In behavioral studies involving L-Tryptophan supplementation, findings suggest that derivatives like this compound can influence fatigue perception during exercise. Enhanced plasma tryptophan levels were observed in subjects supplemented with L-Tryptophan compared to controls, highlighting its role in modulating physical performance .

5. Summary of Findings

The biological activity of this compound encompasses a range of effects on metabolic pathways and cellular functions. Key findings from research include:

6. Conclusion

This compound represents a promising compound with multifaceted biological activities. Its influence on metabolic pathways related to L-Tryptophan underscores its potential utility in both research and therapeutic applications. Ongoing studies will further elucidate its mechanisms of action and broaden its applicability in pharmacological contexts.

Propriétés

IUPAC Name |

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCXLCJWLNDPV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351669 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-66-3 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when Benzoyl-L-Tryptophan is reacted with potassium superoxide?

A1: Research indicates that reacting Benzoyl-L-Tryptophan with potassium superoxide (KO2) in dimethyl sulfoxide leads to the formation of 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid as the major product (42.1% yield) []. Additionally, a secondary product, 1-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, is also formed with a yield of 27.4% []. This suggests that potassium superoxide can facilitate the oxidation of Benzoyl-L-Tryptophan, leading to the formation of specific oxidized derivatives.

Q2: Has Benzoyl-L-Tryptophan been found in natural sources?

A2: While Benzoyl-L-Tryptophan itself hasn't been widely reported as a natural product, a structurally similar compound, 13-N-benzoyl-l-tryptophan-1-N-β-d-glucopyranoside, was recently isolated from the flowers of Pueraria lobata []. This finding suggests the possibility of discovering other naturally occurring Benzoyl-L-Tryptophan derivatives with potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.